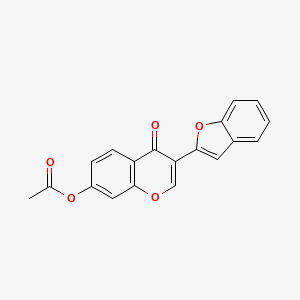

![molecular formula C19H18O4 B5507147 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)

7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chromen-2-one derivatives, including compounds like 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, are notable for their presence in natural sources and pharmacological importance. These compounds are core structures in secondary metabolites with limited natural availability, necessitating synthetic protocols for their derivation (Mazimba, 2016).

Synthesis Analysis

The synthesis of chromen-2-one derivatives involves several protocols, including Suzuki coupling reactions, lactonization, and reactions with Michael acceptors. Efficient synthetic routes often involve reactions of chromenones with dicarbonyl compounds, highlighting the adaptability and versatility of these protocols for generating a wide range of derivatives (Mazimba, 2016).

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is characterized by the chromen-2-one core, which is essential for their biological activity. This core allows for various substitutions, such as methoxy and methyl groups, significantly influencing the compounds' physical and chemical properties and biological activities (Patra & Kar, 2021).

Chemical Reactions and Properties

Chromen-2-one derivatives engage in numerous chemical reactions, including C-H bond functionalization, which is pivotal in synthesizing diverse molecules. Metalloporphyrin-catalyzed reactions, such as hydroxylation and amination, play a critical role in modifying these compounds, enhancing their utility in synthetic chemistry and medicinal applications (Che et al., 2011).

Physical Properties Analysis

The physical properties of chromen-2-one derivatives, such as solubility and melting points, are influenced by their molecular structure, particularly the nature and position of substituents on the chromen-2-one core. These properties are crucial for their application in different scientific and industrial fields, affecting their formulation and effectiveness in various applications.

Chemical Properties Analysis

The chemical properties of chromen-2-one derivatives, including reactivity and stability, are significantly affected by the chromen-2-one core and its substituents. These compounds exhibit a range of biological activities, such as antioxidant, antibacterial, and anticancer properties, attributed to their ability to interact with biological macromolecules and enzymes (Torres et al., 2014).

Applications De Recherche Scientifique

Synthesis and Reactivity

The carbene complex derivative of chromen, similar in structure to 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, has been utilized in the synthesis of naphthopyran and naphthopyrandione units, which are integral in the development of photochromic materials and biologically active natural products. The synthesis process involves benzannulation reactions that yield various chromen derivatives under specific conditions, showcasing the compound's utility in complex organic synthesis and material science applications (Rawat, Prutyanov, & Wulff, 2006).

Antioxidant Activity

Compounds structurally related to 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one have demonstrated antioxidant activity. For instance, a new compound from Portulaca oleracea L. with a similar structure has shown significant scavenging activity in radical quenching assays, highlighting the potential of chromen derivatives in developing antioxidant therapies (Yang et al., 2018).

Fluorescence Properties

Chromen derivatives exhibit notable fluorescence properties, making them valuable in material sciences, particularly in the development of fluorescent materials. The synthesis of benzo[c]coumarin carboxylic acids, closely related in structure to the compound , has led to materials with excellent fluorescence in both solution and solid states, underscoring their potential in creating new fluorescent markers and materials (Shi, Liang, & Zhang, 2017).

Antibacterial Activity

Research into derivatives of 4-hydroxy-chromen-2-one, a core structure in 7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one, has shown promising antibacterial properties. Synthesized compounds have exhibited high levels of bacteriostatic and bactericidal activity against various bacterial strains, indicating the potential of chromen derivatives in antibiotic drug development (Behrami & Dobroshi, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

7-[(4-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O4/c1-12-13(2)19(20)23-18-10-16(8-9-17(12)18)22-11-14-4-6-15(21-3)7-5-14/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAWKTTWMHRNZKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

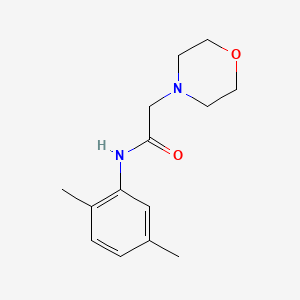

![1-{[1-(cyclopropylcarbonyl)-4-piperidinyl]carbonyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5507074.png)

![N-biphenyl-2-yl-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5507082.png)

![1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one hydrazone](/img/structure/B5507083.png)

![4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5507086.png)

![4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-N-(3-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B5507096.png)

![(3S*,4R*)-1-[3-(difluoromethoxy)benzyl]-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5507111.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5507113.png)

![2-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-indole](/img/structure/B5507121.png)

![5-(2-hydroxyethyl)-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5507134.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzenesulfonamide](/img/structure/B5507139.png)

![5-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5507150.png)

![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5507156.png)